molecular formula C20H19ClN2O5S3 B3412252 1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL CAS No. 931338-52-2

1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL

Cat. No.: B3412252
CAS No.: 931338-52-2
M. Wt: 499 g/mol
InChI Key: MCADOQODTHJSCQ-UHFFFAOYSA-N
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Description

1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL is a complex organic compound that features a thiazole ring substituted with benzenesulfonyl and 4-chlorobenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the introduction of benzenesulfonyl and 4-chlorobenzenesulfonyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 4-Chlorobenzenesulfonyl chloride
  • 4-Bromobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride

Comparison: 1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specialized applications.

Properties

IUPAC Name

1-[2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-1,3-thiazol-5-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S3/c21-14-6-8-17(9-7-14)30(25,26)18-19(23-12-10-15(24)11-13-23)29-20(22-18)31(27,28)16-4-2-1-3-5-16/h1-9,15,24H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCADOQODTHJSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(N=C(S2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL
Reactant of Route 2
1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL
Reactant of Route 3
1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL
Reactant of Route 4
1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL
Reactant of Route 5
1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL
Reactant of Route 6
1-[2-(BENZENESULFONYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL

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